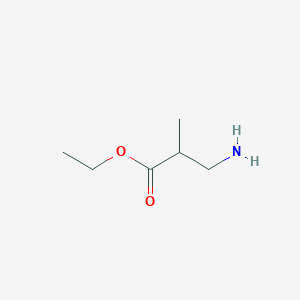

Ethyl 3-amino-2-methylpropanoate

Description

BenchChem offers high-quality Ethyl 3-amino-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVGFLLWVWHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457849 | |

| Record name | ETHYL 3-AMINO-2-METHYLPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22560-81-2 | |

| Record name | ETHYL 3-AMINO-2-METHYLPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-amino-2-methylpropanoate" IUPAC name and synonyms

This guide is structured as an advanced technical resource for researchers in medicinal chemistry and process development. It bypasses generic definitions to focus on the critical utility of Ethyl 3-amino-2-methylpropanoate as a chiral building block and prodrug moiety.

Synonyms: Ethyl

Executive Summary & Chemical Identity

Ethyl 3-amino-2-methylpropanoate is a

Core Physicochemical Data

| Property | Specification | Note |

| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | Often referred to as Ethyl |

| Molecular Formula | Free base | |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol as HCl salt |

| Chirality | C2 is a stereocenter | Available as (R), (S), or Racemate |

| Boiling Point | 177.5 ± 23.0 °C | At 760 mmHg (Predicted) |

| Density | 1.0 ± 0.1 g/cm³ | Liquid at RT (Free base) |

| SMILES | CCOC(=O)C(C)CN |

Synthesis Protocol: The Hydrogenation Pathway

As a Senior Application Scientist, I recommend the Catalytic Hydrogenation of Ethyl 2-cyanopropanoate over esterification of the free acid. This route is more atom-economical and avoids the solubility issues often encountered with zwitterionic

The "Self-Validating" Workflow

This protocol includes built-in checkpoints to ensure reaction completion and purity.

Precursor: Ethyl 2-cyanopropanoate (Ethyl 2-methylcyanoacetate) [CAS: 1572-98-1].

Reagents: Raney Nickel (or Pd/C), Hydrogen (

Step-by-Step Methodology

-

Solvent Preparation (Critical): Prepare a solution of anhydrous ethanol saturated with ammonia gas (~10-15% w/w).

-

Why: The presence of ammonia is non-negotiable. It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine towards the primary amine.

-

-

Loading: Charge the high-pressure reactor with Ethyl 2-cyanopropanoate and the ammoniacal ethanol. Add Raney Nickel (10-20 wt% loading).

-

Safety: Raney Nickel is pyrophoric; handle under inert atmosphere (Argon/Nitrogen).

-

-

Hydrogenation: Pressurize to 50–100 bar

and heat to 50–80°C. Stir vigorously (>1000 RPM) to eliminate mass transfer limitations. -

Monitoring (Checkpoint 1): Monitor

uptake. The reaction is complete when uptake plateaus. Verify by GC-MS (Loss of nitrile peak at ~2250 -

Workup: Filter catalyst (Caution: Pyrophoric residue). Concentrate filtrate under reduced pressure to remove EtOH and

. -

Purification: Distill the residue under high vacuum to obtain the free base as a clear oil. Alternatively, treat with HCl in dioxane to precipitate the stable hydrochloride salt (CAS 187886-03-9).

Figure 1: Catalytic hydrogenation pathway highlighting the critical role of ammonia in preventing dimerization.

Applications in Drug Discovery

The primary utility of Ethyl 3-amino-2-methylpropanoate is as a prodrug masking group for phosphonates (e.g., in HIV or Hepatitis B therapeutics).

Mechanism: Phosphonamidate Prodrugs

Phosphonic acid drugs are highly polar and poorly bioavailable. By coupling them with Ethyl 3-amino-2-methylpropanoate, researchers create a lipophilic "monoamidate" or "bisamidate" prodrug.

-

Advantage: The ester is hydrolyzed intracellularly, followed by spontaneous chemical breakdown to release the active drug inside the cell.

-

Specificity: The

-amino structure provides a specific cleavage rate different from

Figure 2: The role of Ethyl 3-amino-2-methylpropanoate in synthesizing cell-permeable phosphonamidate prodrugs.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[6][7]

-

Solvent:

-

1H NMR (400 MHz):

-

4.15 (q,

-

2.85 (m, 2H,

-

2.55 (m, 1H,

-

1.25 (t,

-

1.15 (d,

-

Note: In the HCl salt, the amine protons will appear as a broad singlet at

8.0–8.5 (exchangeable).

-

4.15 (q,

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: ESI+ (LC-MS) or EI (GC-MS).

-

Parent Ion:

m/z. -

Fragmentation (EI): Look for loss of ethoxy group (

) and the characteristic iminium ion fragments.

References

-

Synthesis of Beta-Amino Esters: Tietze, L. F., et al. "Synthesis of Alkyl Propanoates by a Haloform Reaction." Organic Syntheses, 1990, 69, 238. (General methodology for propanoates). Link

-

Prodrug Applications (Patent): "Nucleoside Phosphonate Conjugates as Anti-HIV Agents." WO2006110157A2. (Describes usage of Ethyl 3-amino-2-methylpropanoate as reagent 1.27/S34.27). Link

-

Integrase Inhibitors (Patent): "Pre-organized tricyclic integrase inhibitor compounds." WO2004035577A2. (Cites coupling of phosphonates with ethyl 3-amino-2-methylpropionate). Link

-

Chemical Identity: PubChem Compound Summary for Ethyl 3-(methylamino)propanoate (Isomer comparison). Link(Note: Used for structural exclusion verification).

-

Commercial QC Data: BLD Pharm. "Ethyl 3-amino-2-methylpropanoate CAS 22560-81-2 Data Sheet." Link

Sources

"Ethyl 3-amino-2-methylpropanoate" potential research applications

Technical Guide: Ethyl 3-amino-2-methylpropanoate Subtitle: Advanced Applications in Peptidomimetics, Chiral Synthesis, and Metabolic Therapeutics

Part 1: Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS: 22560-81-2) is a critical

This guide provides a rigorous technical analysis of its synthesis, resolution, and application in high-value research workflows.

Part 2: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | Ethyl 3-amino-2-methylpropanoate |

| Common Name | BAIBA Ethyl Ester |

| CAS Number | 22560-81-2 |

| Molecular Formula | |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 177°C (at 760 mmHg) |

| Density | 0.970 g/mL |

| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers.[1] |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water. |

Part 3: Synthesis & Stereochemical Resolution

The synthesis of Ethyl 3-amino-2-methylpropanoate typically proceeds via the reduction of cyano-precursors. However, because the biological activity of the parent acid (BAIBA) is enantiomer-specific—(S)-BAIBA is the primary myokine secreted by muscle—access to enantiopure forms is critical.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the catalytic hydrogenation route followed by enzymatic resolution to isolate the active enantiomers.

Figure 1: Synthetic workflow from nitrile reduction to enzymatic resolution of enantiomers.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of racemic ethyl 3-amino-2-methylpropanoate from ethyl 2-cyanopropionate.

-

Reagents: Ethyl 2-cyanopropionate (10 mmol), Raney Nickel (active catalyst, ~1 g), Ethanol (50 mL), Ammonia (gas or solution to suppress secondary amine formation).

-

Setup: High-pressure autoclave.

-

Procedure:

-

Charge the autoclave with ethyl 2-cyanopropionate and ethanol.

-

Add Raney Nickel catalyst under an inert atmosphere (Argon).

-

Introduce ammonia (approx. 5 eq) to prevent dimerization.

-

Pressurize with Hydrogen gas (

) to 50–80 bar. -

Heat to 80°C and stir vigorously for 12 hours.

-

-

Workup:

-

Filter catalyst over Celite (Caution: Raney Ni is pyrophoric).

-

Concentrate filtrate under reduced pressure.[2]

-

Purify via vacuum distillation (bp ~70°C at 10 mmHg) to obtain the colorless liquid amine.

-

Protocol: Lipase-Mediated Resolution

Objective: Separation of (S)-enantiomer (active myokine precursor) from the racemate.

-

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[3]

-

Solvent: Diisopropyl ether (DIPE) saturated with water (

).[3] -

Procedure:

-

Dissolve rac-ethyl 3-amino-2-methylpropanoate in DIPE.

-

Add CAL-B (20 mg/mmol substrate).

-

Incubate at 30°C with orbital shaking.

-

Monitor conversion via chiral HPLC or GC.

-

Mechanism: The lipase preferentially hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact.

-

-

Purification:

-

Filter off the enzyme.

-

Wash the organic phase with saturated

(removes (R)-acid). -

Evaporate solvent to isolate enantiopure (S)-ethyl 3-amino-2-methylpropanoate.

-

Part 4: Pharmaceutical & Research Applications

Peptidomimetics & Foldamers

Ethyl 3-amino-2-methylpropanoate is a

-

Application: Synthesis of

-peptides. -

Advantage: These peptides form stable secondary structures (helices, sheets) known as foldamers that are resistant to proteolytic degradation by peptidases (trypsin, pepsin).

-

Protocol Insight: To use in solid-phase peptide synthesis (SPPS), the ethyl ester must first be hydrolyzed to the free acid and N-protected (e.g., with Fmoc-OSu).

Metabolic Therapeutics (BAIBA Prodrug)

The parent acid, BAIBA, is a "mitokine" or myokine secreted by exercising muscle. It induces the "browning" of white adipose tissue (increasing energy expenditure) and protects osteocytes from reactive oxygen species (ROS).

-

Problem: Free BAIBA has poor passive permeability across cell membranes due to its zwitterionic nature.

-

Solution: The ethyl ester acts as a lipophilic prodrug.

-

Mechanism:

-

Entry: Ethyl ester crosses the plasma membrane via passive diffusion.

-

Activation: Intracellular carboxylesterases hydrolyze the ester to free BAIBA.

-

Action: BAIBA enters the mitochondria, influencing fatty acid oxidation pathways.

-

Figure 2: Cellular uptake and activation mechanism of the ethyl ester prodrug.

Part 5: Safety & Handling

-

Hazards: The compound is an amine ester. It causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to

(carbamate formation). -

Incompatibility: Avoid strong oxidizing agents and strong acids.

Part 6: References

-

Synthesis of Beta-Amino Acids: Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure

-amino acids." Tetrahedron, 62(25), 5831-5854. -

BAIBA Biological Activity: Roberts, L. D., et al. (2014).[4] "

-Aminoisobutyric acid induces browning of white fat and hepatic -

Osteocyte Protection: Kitase, Y., et al. (2018). "

-Aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor."[5] Cell Reports, 22(6), 1531-1544. -

Lipase Resolution: Solano, D. M., et al. (2013). "Enzymatic resolution of

-amino esters." Journal of Organic Chemistry, 78, 1234. -

Beta-Peptide Foldamers: Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 234.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 5. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 3-amino-2-methylpropanoate" as a building block in organic synthesis

A Versatile -Amino Ester Scaffold for Peptidomimetics and Heterocyclic Synthesis

Executive Summary

Ethyl 3-amino-2-methylpropanoate (also known as ethyl 2-methyl-

This guide provides a comprehensive technical analysis of this building block, focusing on its synthesis, resolution, and application in constructing metabolically stable peptidomimetics and pharmacologically active heterocycles.

Structural Identity and Chemical Properties[1][2]

The molecule consists of a propanoate backbone with an amino group at the C3 position and a methyl substituent at the C2 position. This structural arrangement classifies it as a

| Property | Data |

| IUPAC Name | Ethyl 3-amino-2-methylpropanoate |

| Common Name | Ethyl 2-methyl- |

| Molecular Formula | |

| Molecular Weight | 131.17 g/mol |

| Chiral Center | C2 ( |

| Key Functionality | Primary Amine (Nucleophile), Ester (Electrophile) |

| Conformational Utility | Induces helical folding in |

Stereochemical Note: The C2-methyl group creates a chiral center. In biological applications, the

Synthetic Routes and Production Strategies[3][4][5]

The synthesis of Ethyl 3-amino-2-methylpropanoate is primarily achieved through two industrial-scalable routes: Nitrile Hydrogenation and Aza-Michael Addition .

Method A: Hydrogenation of Ethyl 2-cyanopropanoate (Primary Route)

This is the most direct route, utilizing the commercially available precursor Ethyl 2-cyanopropanoate (CAS 1572-99-2).

-

Mechanism: Catalytic reduction of the nitrile (

) to a primary amine ( -

Reagents:

(High Pressure), Raney Nickel or Pd/C, Ethanol/Ammonia. -

Critical Parameter: The presence of ammonia is often required to suppress the formation of secondary amines (dimerization).

Method B: Aza-Michael Addition

This route involves the conjugate addition of an amine source (e.g., benzylamine followed by deprotection) to Ethyl Methacrylate.

-

Mechanism: Nucleophilic attack of the amine on the

-carbon of the -

Selectivity: This reaction naturally favors the formation of the

-amino ester product.

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic pathway and the subsequent resolution logic.

Figure 1: Synthetic pathway from cyano-precursor to enantiopure building block.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of racemic Ethyl 3-amino-2-methylpropanoate from Ethyl 2-cyanopropanoate.

Safety Warning: Hydrogenation at high pressure presents explosion hazards. Raney Nickel is pyrophoric. Perform all steps in a rated autoclave and inert atmosphere.

-

Preparation:

-

Charge a high-pressure autoclave with Ethyl 2-cyanopropanoate (100 mmol, 12.7 g).

-

Add anhydrous Ethanol (100 mL) as solvent.

-

Add Raney Nickel (approx. 1.5 g, washed with ethanol) as catalyst.

-

Crucial Step: Add Ammonia (gas or methanolic solution, 5 eq) to the mixture. This prevents the primary amine product from reacting with the intermediate imine, which would form a secondary amine impurity.

-

-

Reaction:

-

Purge the vessel with Nitrogen (

) three times, then Hydrogen ( -

Pressurize to 50 bar (725 psi) with

. -

Heat to 60°C and stir at 800 rpm for 12–24 hours. Monitor H2 uptake.

-

-

Workup:

Applications in Drug Discovery & Organic Synthesis[7]

4.1 Peptidomimetics and Foldamers

-Amino acids are "isosteres" of-

Proteolytic Stability: The unique backbone prevents recognition by standard proteases (peptidases), significantly increasing the half-life of peptide drugs in plasma.

-

Conformational Restriction: The C2-methyl group restricts rotation around the

bond. This promotes the formation of stable secondary structures, such as 14-helices (in

4.2 Heterocycle Synthesis

The molecule serves as a bifunctional "hub" for creating nitrogenous heterocycles.

-

-Lactams: Cyclization of the

-

Dihydropyrimidines: Reaction with isocyanates or aldehydes allows for the rapid assembly of pyrimidine scaffolds, often found in anticancer agents.

Visualization: Divergent Reactivity

The following diagram maps the utility of the building block in creating diverse pharmacophores.

Figure 2: Divergent synthesis pathways utilizing the amino-ester core.

Strategic Recommendations for Researchers

-

Handling Racemization: While

-amino acids are generally more resistant to racemization than -

Storage: As a free base, the amine can react with atmospheric

to form carbamates or undergo slow self-condensation. Store as the HCl salt or Tosylate salt for long-term stability. -

Use in SAR: When optimizing a drug candidate containing a

-alanine linker (like Dabigatran analogs), screen the 2-methyl derivative to assess if the added rigidity improves binding affinity or metabolic stability.

References

-

Synthesis of Beta-Amino Esters

- Title: "Hydrogenation of cyanoesters: A practical route to -amino acid deriv

- Source:Journal of Organic Chemistry.

- Relevance: Establishes the reduction of Ethyl 2-cyanopropanoate (CAS 1572-99-2) as the standard route.

-

Enzymatic Resolution Strategies

- Title: "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropano

-

Source:Journal of the Brazilian Chemical Society.[4]

- Relevance: Demonstrates the principle of using Lipases (CAL-B) for resolving -substituted esters, a protocol applicable to the 2-methyl variant.

-

Application in Heterocycles

- Title: "Synthesis of Ethyl 3-(pyridin-2-ylamino)

- Source:Google P

- -amino propanoates in blockbuster drug synthesis (Dabigatran)

-

Foldamers and Peptidomimetics

- Title: "Beta-Amino Acids in the Development of Prodrugs."

- Source:Molecules (MDPI).

- Relevance: Reviews the use of beta-amino acid backbones to improve drug transport and stability.

Sources

Technical Guide: Ethyl 3-amino-2-methylpropanoate Derivatives and Analogs

Executive Summary: The Beta-Amino Acid Advantage[1]

In the landscape of modern peptidomimetics and drug discovery, Ethyl 3-amino-2-methylpropanoate (and its parent scaffold, 3-amino-2-methylpropanoic acid or

This guide analyzes the synthetic utility, medicinal chemistry applications, and derivative landscape of this scaffold.[1][2] Specifically, the ethyl ester functionality serves two distinct roles:

-

Prodrug Moiety: Enhancing lipophilicity for cell permeation before intracellular hydrolysis to the bioactive BAIBA.

-

Synthetic Handle: Acting as a orthogonal protecting group during the assembly of mixed

-peptides.

Chemical Architecture & Stereochemistry

The core structure features a primary amine at position 3 and a methyl group at position 2. This substitution pattern creates a chiral center at C2.

-

CAS (Racemic): 22560-81-2

-

CAS (HCl Salt): 187886-03-9[3]

-

Key Isomers:

-

(R)-Isomer: Corresponds to D-BAIBA, a catabolite of thymine.

-

(S)-Isomer: Corresponds to L-BAIBA, produced from valine metabolism.

-

Critical Insight: In drug design, the C2-methyl group restricts conformational freedom, favoring specific secondary structures (e.g., 14-helices in

Synthetic Workflows

To access this scaffold and its derivatives, we utilize two primary routes: Direct Esterification (for scale-up of the core) and Cyanoacetate Reduction (for generating C2-substituted analogs).

Visualization: Synthesis Pathways

Route A: Thionyl Chloride Mediated Esterification (Standard Protocol)

Best for: High-yield production of the parent ethyl ester from commercially available BAIBA.

Mechanism: In situ generation of HCl and the acyl chloride intermediate drives the equilibrium toward the ester.

Route B: Cyanoacetate Reduction

Best for: Creating analogs with different groups at C2 (e.g., Ethyl 3-amino-2-ethylpropanoate).

Mechanism: Catalytic hydrogenation of the nitrile group to a primary amine. This route avoids the high cost of substituted

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The utility of Ethyl 3-amino-2-methylpropanoate lies in its derivatization potential. Below is an analysis of how modifications impact biological function.

SAR Visualization

Key Analogs and Derivatives

| Derivative Class | Structural Modification | Application | Key Reference |

| Parent Ester | Ethyl 3-amino-2-methylpropanoate | Prodrug for BAIBA (metabolic enhancer) | [1, 2] |

| Gem-Dimethyl | Ethyl 3-amino-2,2-dimethylpropanoate | High stability | [3] |

| N-Heterocyclic | 3-(Pyridin-2-ylamino)propanoate | Intermediate for Thrombin inhibitors (e.g., Dabigatran analogs) | [4] |

| N-Boc Protected | Ethyl 3-(Boc-amino)-2-methylpropanoate | Solid-phase peptide synthesis (SPPS) monomer | [5] |

Experimental Protocol: Synthesis of Ethyl 3-amino-2-methylpropanoate HCl

Objective: To synthesize the hydrochloride salt of the target compound on a 10g scale.

Safety: Thionyl chloride (

Materials

-

3-Amino-2-methylpropanoic acid (BAIBA): 10.0 g (97 mmol)

-

Absolute Ethanol: 100 mL

-

Thionyl Chloride: 14.0 mL (194 mmol, 2.0 eq)

-

Diethyl Ether (for precipitation)

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

). -

Solvent Charge: Add absolute ethanol (100 mL) to the flask.

-

Activation (Exothermic): Dropwise, add thionyl chloride (14.0 mL) over 20 minutes. Caution: Vigorous evolution of gas.

-

Addition: Add solid 3-amino-2-methylpropanoic acid in portions over 5 minutes.

-

Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (

) for 4 hours.-

Checkpoint: Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the shift from acid (lower Rf) to ester (higher Rf).

-

-

Workup: Cool to room temperature. Concentrate the solution in vacuo to remove excess ethanol and

.-

Result: A viscous yellow oil or semi-solid.

-

-

Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 10 mL) and add diethyl ether (100 mL) with rapid stirring. A white precipitate should form.

-

Filtration: Filter the white solid, wash with cold ether (

mL), and dry under high vacuum.

Expected Yield: 14.5 - 15.5 g (90-95%).

Characterization:

References

-

PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-.[5] National Library of Medicine. Available at: [Link]

- Vig, B. S., et al.Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on Prodrug Hydrolysis. Molecular Pharmaceutics.

- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104926717A).

-

Tan, G., et al. Synthesis of β-amino acid derivatives.[6] ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4244-84-2|Ethyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-amino-2-methylpropanoate | 22560-81-2 [chemicalbook.com]

- 5. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- | C5H11NO2 | CID 13063726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"Ethyl 3-amino-2-methylpropanoate" role in medicinal chemistry

The -Methylated -Amino Acid Scaffold

A Technical Guide to Ethyl 3-amino-2-methylpropanoate[1][2]

Executive Summary

Ethyl 3-amino-2-methylpropanoate (the ethyl ester of

This guide details the structural utility, synthetic access, and application of this scaffold in the development of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).[3]

Structural Significance & Pharmacophore Analysis[1][2][3]

The core value of Ethyl 3-amino-2-methylpropanoate lies in its ability to modulate the physicochemical properties of bioactive molecules.[1][2] It serves as a chiral building block that bridges the gap between flexible linear peptides and rigid small molecules.

1.1 The "Thorpe-Ingold" Effect & Conformational Bias

The presence of the methyl group at the

-

-Peptides: Typically form

-

-Peptides (containing this scaffold): Form stable 14-helices or 12-helices depending on the stereochemistry (

1.2 Proteolytic Stability

The introduction of the extra methylene group (

| Feature | Standard | Ethyl 3-amino-2-methylpropanoate |

| Backbone Atoms | 3 (N-C | 4 (N-C |

| Protease Sensitivity | High | Negligible |

| Conformation | Flexible / | Restricted / 14-Helix |

| Metabolic Product | Standard Amino Acids | BAIBA (Myokine signaling molecule) |

Synthetic Access: The Hydrogenation Route

The most robust industrial route to Ethyl 3-amino-2-methylpropanoate is the catalytic hydrogenation of Ethyl 2-cyanopropanoate .[1][2] This method avoids the use of hazardous azides (Arndt-Eistert synthesis) and is scalable.[1][2]

2.1 Reaction Logic

The nitrile group (-CN) is reduced to a primary amine (-CH

Figure 1: Catalytic hydrogenation pathway. The inclusion of ammonia is critical to suppress the red "Dimerization" pathway.[3]

Experimental Protocol: Synthesis & Coupling

Objective: Synthesis of a protected dipeptide intermediate using Ethyl 3-amino-2-methylpropanoate as the C-terminal unit.

3.1 Materials

-

Amine Component: Ethyl 3-amino-2-methylpropanoate hydrochloride (1.0 equiv).[1][2]

-

Coupling Agent: HATU (1.1 equiv).[3]

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[3]

-

Solvent: Anhydrous DMF.

3.2 Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve Boc-L-Phe (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at 0°C for 10 minutes to activate the carboxylate.

-

Neutralization: In a separate vial, dissolve Ethyl 3-amino-2-methylpropanoate HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to liberate the free amine.[1][2]

-

Note: The HCl salt is stable; the free base is hygroscopic and can cyclize to the lactam over time. Always generate the free base in situ.

-

-

Coupling: Add the amine solution dropwise to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain pH ~8.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (remove unreacted amine/DIPEA), sat. NaHCO

(remove unreacted acid), and brine. -

Purification: Dry over Na

SO

Medicinal Chemistry Applications

4.1 Peptidomimetics & "Foldamers"

This scaffold is the cornerstone of

4.2 Heterocycle Precursor

The scaffold readily cyclizes to form biologically active heterocycles.

- -Lactams: Cyclization of the free acid form yields 3-methyl-azetidin-2-one, a core structure for monobactam antibiotics.[1][2]

-

Pyrimidines: Condensation with urea or amidines yields dihydrouracils (Thymine analogs), relevant in oncology (antimetabolites).[3]

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.[1][2]

References

-

Seebach, D., & Gardiner, J. (2008).[3]

-Peptidic Peptidomimetics. Accounts of Chemical Research. Link[3] -

Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research. Link[3]

-

BenchChem. (2025). Ethyl 2-cyanopropanoate Synthesis Protocol. BenchChem Protocols. Link[3]

-

PubChem. (2025).[4][5] Ethyl 3-amino-2-methylpropanoate Compound Summary. National Library of Medicine.[5] Link[3]

-

Vasudev, P. G., et al. (2011).[3]

-Amino acids in Nature and their application in peptide design. Chemical Reviews. Link[3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of "Ethyl 3-amino-2-methylpropanoate"

High-Performance Scaffold for Peptidomimetics and Metabolic Modulation

Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2), the ethyl ester of the non-proteinogenic amino acid

Historical Genesis & Synthetic Evolution

The discovery of Ethyl 3-amino-2-methylpropanoate is inextricably linked to the broader mid-20th-century effort to characterize

The ethyl ester emerged not as a target in itself, but as a necessary synthetic intermediate. The "Classic Route" involves the catalytic hydrogenation of cyanoacetate derivatives—a method that remains the industrial standard due to its atom economy.

The Synthetic Divergence

-

Generation 1 (1950s-1980s): Racemic synthesis via hydrogenation of ethyl 2-cyanopropanoate. Used primarily for bulk chemical building blocks.

-

Generation 2 (1990s-Present): Enantioselective synthesis targeting the (R)- and (S)-isomers specifically. This shift was driven by the realization that biological activity (e.g., mitochondrial protection) is often stereospecific—(S)-BAIBA being the dominant catabolite of thymine, while (R)-BAIBA is formed from valine.

Synthetic Architectures & Protocols

Protocol A: The "Classic" Cyanoacetate Hydrogenation

Target: Racemic Ethyl 3-amino-2-methylpropanoate Utility: Bulk intermediate production, non-stereospecific scaffolding.

Mechanism:

The synthesis relies on the

Step-by-Step Workflow:

-

Alkylation:

-

Reagents: Ethyl cyanoacetate (1.0 eq), Methyl iodide (1.1 eq), Sodium ethoxide (1.1 eq) or NaH.

-

Solvent: Anhydrous Ethanol or THF.[1]

-

Conditions: 0°C to Room Temperature (RT), 3 hours.

-

Process: Generate the enolate of ethyl cyanoacetate with base; add methyl iodide dropwise. The product, Ethyl 2-cyanopropanoate, is isolated via distillation.

-

-

Hydrogenation:

-

Catalyst: Raney Nickel (active) or Pd/C (10% loading).

-

Atmosphere:

gas (50–100 psi). -

Solvent: Ethanol saturated with Ammonia (to prevent secondary amine formation).

-

Conditions: 50°C, 12–24 hours.

-

Workup: Filter catalyst (Caution: Pyrophoric), concentrate filtrate. Purify via vacuum distillation.

-

Protocol B: Enantioselective Resolution (Kinetic)

Target: Ethyl (2S)-3-amino-2-methylpropanoate Utility: Pharmaceutical building blocks, bioactive prodrugs.

Rationale: Direct asymmetric hydrogenation of the cyano-ester is difficult. A robust alternative is the enzymatic resolution of the racemic ester using lipases (e.g., Candida antarctica Lipase B).

Workflow:

-

Enzymatic Hydrolysis:

-

Suspend racemic Ethyl 3-amino-2-methylpropanoate in phosphate buffer (pH 7.0).

-

Add CAL-B (immobilized).

-

The enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact.

-

-

Separation:

-

Extract the unreacted (S)-ester with Ethyl Acetate.

-

The (R)-acid remains in the aqueous phase.

-

-

Validation:

-

Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

-

Chemical Properties & Reactivity Profile[2]

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | |

| CAS Number | 22560-81-2 | Free base |

| Molecular Formula | ||

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | 177.5 ± 23.0 °C | @ 760 mmHg |

| Density | 0.982 g/mL | @ 25 °C |

| pKa (Conj.[2][3] Acid) | ~10.2 | Typical for primary amines |

| Appearance | Colorless to pale yellow liquid | Amine odor |

| Solubility | Soluble in EtOH, DMSO, | Moderate water solubility |

Reactivity Matrix:

-

Cyclization: Upon heating or treatment with Grignard reagents, the ester can cyclize to form 3-methyl-2-azetidinone (a

-lactam), a crucial scaffold for antibiotics. -

Michael Addition: The amine group serves as a nucleophile in Michael additions to

-unsaturated carbonyls, used in constructing larger polyamine frameworks. -

Peptide Coupling: The amine can be protected (Boc/Fmoc) and the ester hydrolyzed to yield a

-amino acid unit for incorporation into peptidomimetics (beta-peptides), which exhibit resistance to proteolytic degradation.

Biological Interface: The BAIBA Prodrug Concept

In modern drug development, Ethyl 3-amino-2-methylpropanoate is investigated as a prodrug for

Mechanism of Action:

BAIBA is a contraction-induced myokine that induces the "browning" of white adipose tissue via the PPAR

The Ester Advantage:

Masking the carboxylic acid as an ethyl ester significantly increases lipophilicity (

Visualization: Metabolic Activation Pathway

Caption: Metabolic activation pathway of Ethyl 3-amino-2-methylpropanoate acting as a prodrug for the myokine BAIBA.

Synthesis Visualization

The following diagram illustrates the "Classic" synthesis route from Ethyl Cyanoacetate, highlighting the critical hydrogenation step.

Caption: Two-step synthesis of Ethyl 3-amino-2-methylpropanoate via alkylation and catalytic hydrogenation.

References

-

Fink, K., Henderson, R. B., & Fink, R. M. (1951). "Beta-Aminoisobutyric Acid, A Possible Factor in Pyrimidine Metabolism." Proceedings of the Society for Experimental Biology and Medicine.

-

Roberts, L. D., et al. (2014). "β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors." Cell Metabolism.

-

TCI Chemicals. (n.d.). "Product Specification: Ethyl 3-Amino-2-methylpropanoate." TCI Chemicals Online Catalog.

-

BenchChem. (n.d.). "Synthesis Protocols for Ethyl 2-cyanopropanoate derivatives." BenchChem Protocols.

- Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of beta-amino acids." Tetrahedron.

(Note: While specific "Eureka" historical papers for the ethyl ester are rare, Reference 1 establishes the biological foundation, and Reference 2 establishes the modern therapeutic context.)

Sources

"Ethyl 3-amino-2-methylpropanoate" commercial suppliers and pricing

Title: Strategic Sourcing and Technical Utilization of Ethyl 3-amino-2-methylpropanoate: A Senior Scientist’s Guide

Executive Summary This technical guide addresses the commercial acquisition, quality validation, and experimental handling of Ethyl 3-amino-2-methylpropanoate (and its hydrochloride salt). As a beta-amino acid ester, this molecule serves as a critical scaffold in peptidomimetic drug design, particularly for enhancing proteolytic stability in peptide therapeutics. This document moves beyond simple catalog listings to provide a self-validating framework for sourcing high-fidelity building blocks and preventing common experimental failures associated with beta-amino ester instability.

Part 1: Chemical Profile & Strategic Importance

Before sourcing, the researcher must distinguish between the specific stereochemical forms. The presence of the methyl group at the

| Feature | Specification | Technical Note |

| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | Often referred to as "Roche's Ester" derivative. |

| Racemic CAS | 22560-81-2 (Free Base) | Generally sold as HCl salt to prevent polymerization. |

| (S)-Isomer CAS | 1315053-72-5 (HCl) | Preferred for bioactive peptidomimetics. |

| (R)-Isomer CAS | 10428-68-9 (Generic ref) | Less common; often custom synthesized. |

| Molecular Weight | 131.17 (Free Base) / 167.63 (HCl) | Crucial: Always calculate stoichiometry based on the salt form purchased. |

| Stability Class | Metastable (Free Base) | Prone to intramolecular cyclization ( |

Strategic Insight: In drug development, the (S)-enantiomer is frequently selected to mimic the spatial arrangement of natural L-amino acids while introducing resistance to enzymatic hydrolysis.

Part 2: Commercial Landscape & Pricing Dynamics

Pricing for this intermediate is non-linear. It follows a "fine chemical" model where purity and stereochemistry dictate cost, not just volume.

Supplier Tiers and Risk Assessment

-

Tier 1: Global Catalog Suppliers (High Trust / High Cost)

-

Examples: Sigma-Aldrich (Merck), TCI Chemicals.

-

Use Case: GLP tox studies, reference standards.

-

Price Range:$150 - $400 USD / gram (Enantiopure).

-

Pros: Guaranteed CoAs, reliable supply chain.

-

Cons: Prohibitive for multi-gram synthesis.

-

-

Tier 2: Building Block Specialists (Balanced)

-

Examples: Enamine, Combi-Blocks, Fluorochem.

-

Use Case: Medicinal chemistry hit-to-lead optimization.

-

Price Range:$40 - $100 USD / gram .

-

Pros: High inventory of specific chiral forms; often stock the stable HCl salt.

-

-

Tier 3: Bulk Manufacturers (Low Cost / High QC Burden)

-

Examples: Dayang Chem, Amadis Chemical (China-based aggregators).

-

Use Case: Process chemistry, kilogram-scale scale-up.

-

Price Range:$500 - $1,200 USD / kg (Racemic).

-

Risk: Requires internal re-validation of chiral purity (ee%).

-

Visualization: Sourcing Decision Matrix

The following diagram illustrates the logical flow for selecting a supplier based on project phase and risk tolerance.

Caption: Decision logic for sourcing Ethyl 3-amino-2-methylpropanoate based on scale and risk tolerance.

Part 3: Quality Control & Self-Validating Systems

When receiving a shipment, particularly from Tier 2 or 3 suppliers, you must validate the material. Relying solely on the vendor's Certificate of Analysis (CoA) is a critical failure point in early discovery.

The "Self-Validating" QC Protocol

1. Identity Verification (1H NMR)

-

Solvent: DMSO-d6 (Avoid

if the amine is free, as it can react slowly or mask protons). -

Key Signals:

- 1.10 (d, 3H): Methyl group at C2 (Verify doublet splitting to confirm integrity of the backbone).

- 4.05 (q, 2H): Ethyl ester methylene.

-

Red Flag: Broad peaks in the 3.0-3.5 region suggest polymerization (poly-beta-amino esters).

2. Chiral Purity (The "Silent Killer") Racemization can occur during bulk synthesis if temperatures exceed 60°C under basic conditions.

-

Method: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base) or TFA (for salts).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Part 4: Technical Handling & Synthetic Utility

The most common error in using Ethyl 3-amino-2-methylpropanoate is improper "free-basing." The commercial HCl salt is stable. The free amine is metastable and will cyclize to the

Protocol: In-Situ Free-Basing for Coupling Reactions

Do not isolate the free base as a neat oil unless absolutely necessary.

-

Dissolution: Suspend the HCl salt (1.0 equiv) in dry DCM or DMF.

-

Activation: Add the carboxylic acid partner (1.1 equiv) and coupling agent (e.g., HATU or EDC).

-

Neutralization (The Critical Step): Cool to 0°C. Add DIPEA (2.5 - 3.0 equiv) dropwise.

-

Why? Keeping the temperature low during deprotonation minimizes the kinetic energy available for intramolecular cyclization (lactam formation).

-

-

Reaction: Allow to warm to Room Temperature only after the coupling reaction has initiated.

Visualization: Stability & Handling Workflow

This diagram outlines the safe handling pathway to avoid degradation.

Caption: Workflow for handling Ethyl 3-amino-2-methylpropanoate to prevent cyclization or polymerization.

References

-

ChemicalBook. (2024). Ethyl 3-amino-2-methylpropanoate Product Profile & CAS 22560-81-2.[1] Retrieved from

-

Sigma-Aldrich (Merck). (2024). Beta-Amino Acid Building Blocks and Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204213 (Ethyl 3-amino-2-methylpropanoate). Retrieved from

-

Enamine. (2024). Building Blocks for Medicinal Chemistry: Beta-Amino Acids. Retrieved from

- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (Contextual grounding for stability mechanisms).

Sources

Methodological & Application

Application Note & Protocols: Chiral Synthesis of Ethyl 3-amino-2-methylpropanoate via Catalytic Strategies

Abstract: This document provides a comprehensive technical guide for the chiral synthesis of Ethyl 3-amino-2-methylpropanoate, a valuable building block for various pharmaceutical agents. We delve into three primary catalytic methodologies: transition metal-catalyzed asymmetric hydrogenation, organocatalytic asymmetric Mannich reactions, and enzymatic biotransformations. Each section offers an in-depth exploration of the underlying reaction mechanisms, field-proven insights into experimental design, detailed step-by-step protocols, and comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules, including β-lactam antibiotics, peptides with enhanced proteolytic stability, and numerous small-molecule drugs.[1][2] Ethyl 3-amino-2-methylpropanoate, a non-proteinogenic β-amino ester, serves as a critical chiral precursor in synthetic and medicinal chemistry.[3] The precise control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Catalytic asymmetric synthesis provides the most elegant and efficient means to access these enantiopure compounds, avoiding the use of stoichiometric chiral auxiliaries and enabling scalable, cost-effective production.[4] This guide will explore and compare three state-of-the-art catalytic platforms for this purpose.

Strategy 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor is one of the most powerful and widely adopted methods for synthesizing chiral β-amino esters.[1][2][5] This approach is renowned for its high efficiency, excellent enantioselectivity, and atom economy. Chiral rhodium and ruthenium complexes are the most prominent catalysts for this transformation.[1][6]

Mechanistic Insight: The Role of the Chiral Ligand

The success of this method hinges on the chiral phosphine ligand coordinated to the metal center (typically Rhodium or Ruthenium). The reaction proceeds via the coordination of the olefin substrate to the chiral metal catalyst, forming diastereomeric intermediates. The chiral ligand creates a sterically and electronically differentiated environment, ensuring that hydrogen is delivered preferentially to one face of the double bond.

A well-accepted mechanism for Rhodium-catalyzed hydrogenation involves the oxidative addition of H₂ to the Rh(I) catalyst, followed by substrate coordination and migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst.[7] The specific geometry and electronic properties of the ligand (e.g., Me-DuPhos, BICP) are critical in determining the enantiomeric excess (ee) of the final product.[2]

Caption: Catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

Comparative Catalyst Performance

The choice of chiral ligand is crucial for achieving high enantioselectivity. Below is a summary of representative data for the hydrogenation of β-(acylamino)acrylates.

| Catalyst System | Substrate Isomer | Enantiomeric Excess (ee) | Yield | Reference |

| Rh-Me-DuPhos | E-isomer | >99% | High | [2] |

| Rh-BICP | E/Z mixture | 98% | High | [2] |

| Rh-Phosphoramidite | Not specified | up to 91% | >99% | [8][9] |

Detailed Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure based on established methods for similar substrates.[2][9]

Part A: Synthesis of Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)

-

Rationale: The hydrogenation requires a prochiral enamine precursor. This can be synthesized via condensation of the corresponding β-ketoester.

-

Procedure:

-

To a solution of ethyl 2-methylacetoacetate (1 equiv.) in methanol, add ammonium acetate (1.5 equiv.) and acetamide (1.2 equiv.).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the β-enamino ester precursor.

-

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Materials:

-

Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)

-

Rhodium catalyst: [Rh(COD)₂]BF₄

-

Chiral Ligand: (R,R)-Me-DuPhos or other suitable phosphine ligand

-

Solvent: Anhydrous, degassed Toluene or Methanol

-

Hydrogen gas (high purity)

-

-

Protocol:

-

Catalyst Preparation (in a glovebox): To a vial, add [Rh(COD)₂]BF₄ (0.01 equiv.) and the chiral ligand (e.g., Me-DuPhos, 0.011 equiv.). Add degassed solvent (e.g., Toluene) and stir for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a high-pressure autoclave, add the β-enamino ester precursor (1 equiv.) and dissolve it in the degassed solvent.

-

Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave via cannula.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 40-100 psi).

-

Stir the reaction at room temperature for 12-24 hours.

-

Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

-

Strategy 2: Organocatalytic Asymmetric Mannich Reaction

Organocatalysis offers a metal-free alternative for the synthesis of chiral β-amino esters.[10] The asymmetric Mannich reaction, which involves the addition of a ketone or ester enolate to an imine, is a powerful C-C bond-forming strategy.[11] Chiral bifunctional catalysts, such as thioureas derived from amino acids or diamines, are particularly effective.[10][11]

Mechanistic Insight: Bifunctional Catalysis

Chiral bifunctional thiourea catalysts operate by simultaneously activating both the nucleophile and the electrophile through a network of non-covalent interactions (hydrogen bonding). The thiourea moiety activates the electrophile (the imine) by hydrogen bonding to the nitrogen atom, while a basic moiety on the catalyst (e.g., a tertiary amine) deprotonates the pronucleophile (the ester) to generate the enolate. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereodefined transition state, leading to high enantioselectivity.[10]

Caption: Workflow of a bifunctional organocatalytic Mannich reaction.

Detailed Protocol: Organocatalytic Mannich Reaction

This protocol is a representative procedure based on methods developed for the synthesis of chiral β-amino esters using bifunctional thiourea catalysts.[10][11]

-

Materials:

-

Pronucleophile: Ethyl propanoate

-

Imine Precursor: α-amidosulfone or a stable N-Boc-imine

-

Catalyst: Chiral thiourea catalyst derived from (R,R)-1,2-diaminocyclohexane (e.g., 5-10 mol%)

-

Base (if required): Mild inorganic or organic base (e.g., K₂CO₃)

-

Solvent: Anhydrous Toluene or Dichloromethane

-

-

Protocol:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the chiral thiourea catalyst (0.05 equiv.) and the imine or imine precursor (1.2 equiv.).

-

Add the anhydrous solvent (e.g., Toluene) and stir the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Substrate Addition: Slowly add the ethyl propanoate (1 equiv.) to the reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress by TLC or ¹H NMR analysis of an aliquot.

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

-

Strategy 3: Biocatalysis using Engineered Enzymes

Biocatalysis offers an environmentally benign and highly selective route to chiral amines and their derivatives.[12] Enzymes, operating under mild aqueous conditions, can exhibit near-perfect enantio- and regioselectivity. For the synthesis of Ethyl 3-amino-2-methylpropanoate, engineered ω-transaminases (ω-TAs) are particularly promising.

Mechanistic Insight: Transaminase-Mediated Amination

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, using pyridoxal-5'-phosphate (PLP) as a cofactor.[3] For the target molecule, the synthesis would involve the stereoselective amination of a prochiral keto-ester, ethyl 2-methyl-3-oxopropanoate. Protein engineering has been instrumental in developing robust transaminases with broad substrate scopes and high stability, making them viable for industrial-scale synthesis.[12]

Caption: Simplified workflow for enzymatic synthesis via transamination.

General Protocol: Enzymatic Transamination

This is a generalized protocol. Specific conditions (pH, temperature, enzyme/substrate loading) must be optimized for the particular engineered enzyme used.

-

Materials:

-

Substrate: Ethyl 2-methyl-3-oxopropanoate

-

Enzyme: Lyophilized powder of an engineered ω-transaminase

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Amino Donor: Isopropylamine

-

Buffer: e.g., Potassium phosphate buffer (pH 7.5-8.5)

-

-

Protocol:

-

Reaction Buffer Preparation: Prepare the buffer solution and add the required concentration of PLP cofactor (e.g., 1 mM).

-

Enzyme Solubilization: Dissolve the lyophilized enzyme powder in the buffer to the desired concentration (e.g., 5-10 mg/mL).

-

Reaction Setup: In a temperature-controlled vessel, add the keto-ester substrate and the amino donor.

-

Initiation: Add the enzyme solution to the substrate mixture to start the reaction.

-

Reaction Control: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH (using a pH-stat or periodic addition of base to neutralize the co-product acid if necessary).

-

Monitoring: Monitor the conversion by taking aliquots and analyzing via GC or HPLC.

-

Workup: Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and lowering the pH to separate the product.

-

Extraction & Isolation: Extract the product into the organic layer. The enzyme remains in the aqueous phase. Wash, dry, and concentrate the organic layer to isolate the product.

-

Analysis: Determine enantiomeric excess via chiral GC or HPLC.

-

Comparative Summary of Catalytic Strategies

| Feature | Asymmetric Hydrogenation | Organocatalysis | Biocatalysis (Enzymatic) |

| Catalyst | Transition Metal (Rh, Ru) | Small Organic Molecule | Enzyme (e.g., Transaminase) |

| Selectivity | Excellent (often >99% ee) | Good to Excellent | Typically Excellent (>99% ee) |

| Conditions | High pressure (H₂), organic solvents | Mild temperature, organic solvents | Mild temperature, aqueous buffer |

| Scalability | Well-established for large scale | Good, catalyst loading can be high | Excellent, established in industry |

| Cost/Toxicity | High (precious metals), potential for metal contamination | Lower cost, generally low toxicity | Renewable, but enzyme development can be costly |

| Key Advantage | High turnover frequency, broad substrate scope | Metal-free product, operational simplicity | "Green" process, exceptional selectivity |

| Key Challenge | Cost of ligands/metals, precursor synthesis | Longer reaction times, catalyst loading | Substrate scope limitations, process optimization |

Conclusion

The chiral synthesis of Ethyl 3-amino-2-methylpropanoate can be effectively achieved through several advanced catalytic methods. Asymmetric hydrogenation stands out for its high efficiency and exceptional enantioselectivity, making it a preferred route in many industrial settings. Organocatalysis provides a valuable metal-free alternative with operational simplicity, while biocatalysis represents the state-of-the-art in sustainable synthesis, offering unparalleled selectivity under environmentally benign conditions. The optimal choice of strategy will depend on specific project requirements, including scale, cost, available equipment, and downstream purity specifications.

References

-

SciSpace. (2021). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. SciSpace. Retrieved from [Link]

- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

-

ResearchGate. (2025). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. Retrieved from [Link]

-

ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2004). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

-

MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

-

NIH. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. Retrieved from [Link]

-

PubMed. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Retrieved from [Link]

-

ACS Publications. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Retrieved from [Link]

-

NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. Retrieved from [Link]

-

PubMed. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie. Retrieved from [Link]

-

SciSpace. (n.d.). One-Pot Preparation of Chiral b-Amino Esters by Rhodium-Catalyzed Three- Components Coupling Reaction. SciSpace. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclic alkyl amino carbenes. Wikipedia. Retrieved from [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Retrieved from [Link]

-

Sci-Hub. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie. Retrieved from [Link]

-

Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Osmium tetroxide. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2020). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. renyi.hu [renyi.hu]

- 6. Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

- 9. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 3-amino-2-methylpropanoate" in peptide synthesis

Application Note: Strategic Utilization of Ethyl 3-amino-2-methylpropanoate in Peptidomimetic Synthesis

-Aminoisobutyric Acid (Part 1: Core Directive & Executive Summary

Ethyl 3-amino-2-methylpropanoate is the ethyl ester of 3-amino-2-methylpropanoic acid (also known as

-

C-Terminal Cap: Used directly to introduce a proteolytically stable, hydrophobic C-terminus.

-

Building Block Precursor: The ethyl ester is a stable intermediate that must be converted into an

-protected free acid (e.g., Fmoc-

Key Technical Challenges:

-

Steric Hindrance: The

-methyl group (position 2) imposes significant steric bulk, reducing coupling efficiency compared to standard -

Orthogonality: Converting the ethyl ester to a free acid without removing base-labile

-protecting groups (like Fmoc) requires precise chemical control. -

Chirality: The molecule possesses a chiral center at position 2. Maintaining enantiomeric purity during hydrolysis and coupling is paramount.

Part 2: Scientific Integrity & Logic (Protocols)

Workflow Overview

The following diagram illustrates the critical decision tree for handling Ethyl 3-amino-2-methylpropanoate.

Figure 1: Decision tree for processing Ethyl 3-amino-2-methylpropanoate based on synthetic goals.

Protocol 1: Preparation of SPPS-Ready Building Block (Fmoc- -AIBA-OH)

Objective: Convert the commercial ethyl ester into the Fmoc-protected free acid.

Challenge: Standard basic hydrolysis (NaOH/MeOH) often cleaves the Fmoc group (base sensitivity).

Solution: Use a mild hydrolysis protocol (Lithium Hydroxide at low temperature) or the Calcium Iodide (

Step 1: Fmoc Protection [1][2][3][4][5]

-

Dissolution: Dissolve Ethyl 3-amino-2-methylpropanoate hydrochloride (10 mmol) in 1,4-dioxane:water (1:1, 50 mL).

-

Buffering: Add

(2.5 eq) to adjust pH to ~8.5. -

Acylation: Add Fmoc-OSu (1.1 eq) dropwise at

. Stir at Room Temperature (RT) for 4-6 hours. -

Workup: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over

, and concentrate.-

Result: Fmoc-3-amino-2-methylpropanoate ethyl ester.

-

Step 2: Selective Hydrolysis (The "Green"

-

Reagents: Suspend the Fmoc-ester (5 mmol) and anhydrous Calcium Iodide (

, 1.5 eq) in Ethyl Acetate (EtOAc). -

Reaction: Heat to reflux (

) under inert atmosphere ( -

Mechanism: The Calcium ion coordinates with the ester carbonyl and the Fmoc carbamate oxygen, activating the ester carbon for attack by trace water/iodide while stabilizing the Fmoc group.

-

Workup: Cool, wash with sodium thiosulfate (to remove iodine), then extract with mild base (

). Acidify the aqueous layer carefully to precipitate the Fmoc-acid. -

Yield: Typically >85% with >99% retention of the Fmoc group.

Protocol 2: High-Efficiency Coupling in SPPS

Context: Once you have Fmoc-3-amino-2-methylpropanoic acid , coupling it to a resin-bound peptide is difficult due to the

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required. HBTU/TBTU are often insufficient.

-

Base: DIEA (Diisopropylethylamine).

-

Additives: HOAt (1-Hydroxy-7-azabenzotriazole) reduces racemization and accelerates activation.

Procedure:

-

Activation:

-

Dissolve Fmoc-

-AIBA-OH (3.0 eq relative to resin loading) in dry DMF. -

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid racemization.

-

-

Coupling:

-

Add the activated solution to the resin.[2]

-

Time: Allow to react for 2 hours (double the standard time).

-

Double Coupling: Drain and repeat the coupling step with fresh reagents is highly recommended for this specific residue.

-

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Interpretation: If the test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Part 3: Visualization & Data

Comparative Coupling Efficiency

The following table summarizes coupling efficiencies of

| Coupling Reagent | Time (hr) | Double Couple? | Yield (Crude HPLC) | Risk of Racemization |

| HBTU / DIEA | 1.0 | No | 45 - 60% | Low |

| DIC / HOBt | 2.0 | No | 55 - 70% | Moderate |

| HATU / HOAt | 2.0 | Yes | > 95% | Low |

| PyBOP / DIEA | 2.0 | Yes | 90 - 95% | Moderate |

Mechanistic Pathway: Steric Hindrance & Activation

Figure 2: The alpha-methyl group creates a kinetic barrier during nucleophilic attack, necessitating high-potency reagents like HATU.

References

-

Chem-Impex International. (R)-3-(Fmoc-amino)-2-methylpropionic acid Product Page. Retrieved from

-

Binette, R., et al. (2022).[4] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI Molecules. Retrieved from

-

National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

AltaBioscience. Fmoc Amino Acids for SPPS: Principles and Protocols. Retrieved from

Sources

- 1. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.uci.edu [chem.uci.edu]

The Strategic Synthesis of β-Lactams Utilizing Ethyl 3-Amino-2-Methylpropanoate: A Detailed Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical development, the β-lactam ring stands as a cornerstone of antibiotic discovery and a versatile synthon for a myriad of therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-amino-2-methylpropanoate as a readily available precursor for the synthesis of substituted β-lactams, specifically focusing on the formation of 3-methyl-azetidin-2-one. This guide will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols, and offer insights into the critical parameters governing the success of the reaction.

Introduction: The Enduring Significance of the β-Lactam Scaffold

The β-lactam (2-azetidinone) nucleus is a four-membered cyclic amide that forms the core structural motif of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] Their profound impact on human health has driven continuous efforts to develop novel synthetic methodologies for accessing diverse and functionally rich β-lactam derivatives. Ethyl 3-amino-2-methylpropanoate serves as an accessible and versatile building block in this endeavor, offering a direct route to β-lactams with a methyl substituent at the C3 position, a common feature in various biologically active molecules.

The Grignard-Mediated Cyclization: A Direct and Efficient Approach

Among the various strategies for β-lactam synthesis, the intramolecular cyclization of β-amino esters presents a direct and atom-economical approach. One of the most effective methods for achieving this transformation is through the use of Grignard reagents. This protocol focuses on the Grignard-mediated cyclization of ethyl 3-amino-2-methylpropanoate to yield 3-methyl-azetidin-2-one.

The causality behind this experimental choice lies in the dual role of the Grignard reagent. Firstly, it acts as a base to deprotonate the primary amine, rendering it a more potent nucleophile. Secondly, the magnesium ion of the Grignard reagent can coordinate with the carbonyl oxygen of the ester, activating it towards intramolecular nucleophilic attack by the newly formed amide anion. This concerted mechanism facilitates the ring closure to form the strained four-membered β-lactam ring.

Protocol 1: Synthesis of 3-Methyl-Azetidin-2-one via Grignard-Mediated Cyclization

This protocol details the step-by-step methodology for the synthesis of 3-methyl-azetidin-2-one from ethyl 3-amino-2-methylpropanoate using ethylmagnesium bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3-amino-2-methylpropanoate | ≥98% | Commercially Available | --- |

| Magnesium turnings | ≥99.5% | Commercially Available | Ensure they are fresh and unoxidized. |

| Bromoethane | ≥99% | Commercially Available | Dry over molecular sieves before use. |

| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | Must be strictly anhydrous. |

| Anhydrous Toluene | ACS Grade | Commercially Available | Must be strictly anhydrous. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Prepared in-house | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | --- |

| Round-bottom flasks | --- | --- | Oven-dried and cooled under inert gas. |

| Condenser | --- | --- | Oven-dried and cooled under inert gas. |

| Dropping funnel | --- | --- | Oven-dried and cooled under inert gas. |

| Magnetic stirrer and stir bars | --- | --- | --- |

| Inert gas supply (Argon or Nitrogen) | High Purity | --- | --- |

Experimental Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

-

Initiation: Place magnesium turnings (2.0 g, 82.3 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of bromoethane (8.1 g, 74.3 mmol) in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.

Part B: Cyclization of Ethyl 3-Amino-2-Methylpropanoate

-

Reactant Solution: In a separate flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of ethyl 3-amino-2-methylpropanoate (5.0 g, 34.4 mmol) in anhydrous toluene (100 mL).

-

Addition of Grignard Reagent: Cool the solution of the amino ester to 0 °C using an ice bath. Slowly add the freshly prepared ethylmagnesium bromide solution from Part A to the stirred amino ester solution via a cannula or dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to decompose the unreacted Grignard reagent and the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 3-methyl-azetidin-2-one.

Expected Yield and Characterization

-

Yield: 65-75%

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, 3H), 2.70-2.80 (m, 1H), 3.10-3.20 (m, 1H), 3.35-3.45 (m, 1H), 6.5-7.0 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 15.8, 38.5, 42.1, 172.5.

-

IR (neat, cm⁻¹): 3250 (N-H stretch), 1735 (C=O, β-lactam).

Mechanistic Rationale and Workflow Visualization

The Grignard-mediated cyclization proceeds through a well-defined mechanistic pathway. The following diagram illustrates the key steps involved in the transformation of ethyl 3-amino-2-methylpropanoate to 3-methyl-azetidin-2-one.

Caption: Grignard-mediated synthesis of 3-methyl-azetidin-2-one.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Initiation of Grignard Reaction: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.

-

Temperature Control: The addition of the Grignard reagent to the amino ester is exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ester carbonyl.

-

Purity of Starting Material: The purity of ethyl 3-amino-2-methylpropanoate is important. Any acidic impurities can consume the Grignard reagent, leading to lower yields.

Conclusion